molecular formula C7H8F2O2 B13006625 (1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid

(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13006625
M. Wt: 162.13 g/mol
InChI Key: HXEVQMYLHFHTHR-YUPRTTJUSA-N
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Description

(1S,5S,6S)-2,2-difluorobicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.0]hexane derivatives.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilization of reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different substituents.

    Fluorinated Carboxylic Acids: Compounds with fluorine atoms and carboxylic acid groups.

Uniqueness

(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

IUPAC Name

(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H8F2O2/c8-7(9)2-1-3-4(5(3)7)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4-,5-/m0/s1

InChI Key

HXEVQMYLHFHTHR-YUPRTTJUSA-N

Isomeric SMILES

C1CC([C@H]2[C@@H]1[C@@H]2C(=O)O)(F)F

Canonical SMILES

C1CC(C2C1C2C(=O)O)(F)F

Origin of Product

United States

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